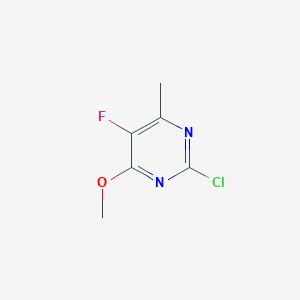

2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-fluoro-4-methoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2O/c1-3-4(8)5(11-2)10-6(7)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWISDMQZKZXBIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729007 | |

| Record name | 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192479-35-8 | |

| Record name | 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

This guide provides a comprehensive overview of a robust and well-documented synthetic route for 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine, a key intermediate in the development of advanced pharmaceutical agents. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of a Fluorinated Pyrimidine Core

This compound is a highly functionalized heterocyclic compound.[1][2][3][4] The unique arrangement of its substituents—a reactive chlorine atom, a fluorine atom to modulate electronic properties, a methoxy group, and a methyl group—makes it a valuable building block in medicinal chemistry. Notably, it has been identified as a component of drug candidates targeting enzymes such as BACE1, which is implicated in neurodegenerative diseases.[1] The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, a common strategy in modern drug design.

This guide will focus on a two-step synthetic sequence, beginning with the formation of a key dichlorinated intermediate, followed by a selective nucleophilic aromatic substitution to install the methoxy group.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound points to a key disconnection at the C4-methoxy bond. This suggests that the final step would be a selective methoxylation of a dichlorinated precursor. The precursor, 2,4-dichloro-5-fluoro-6-methylpyrimidine, can be synthesized from a commercially available starting material, 2,4-dichloro-5-fluoropyrimidine, through the introduction of a methyl group at the C6 position.

This leads to the following two-stage synthetic strategy:

-

Stage 1: Synthesis of 2,4-Dichloro-5-fluoro-6-methylpyrimidine via a Grignard reaction with methylmagnesium bromide on 2,4-dichloro-5-fluoropyrimidine, followed by an in-situ oxidation.

-

Stage 2: Selective Methoxylation of the resulting 2,4-dichloro-5-fluoro-6-methylpyrimidine to yield the target compound. The chlorine at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position, allowing for regioselective substitution.

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated in the diagram below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 2,4-Dichloro-5-fluoro-6-methylpyrimidine

This stage involves the addition of a methyl group to the C6 position of the pyrimidine ring. A Grignard reagent is used as the source of the methyl nucleophile. The resulting intermediate is then oxidized to restore aromaticity.

Materials:

-

2,4-dichloro-5-fluoropyrimidine

-

Methylmagnesium bromide (3.0 M solution in THF)

-

Anhydrous 1,2-dimethoxyethane (DME)

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (Et3N)

-

Iodine (I2)

-

Ethyl acetate

-

Hexane

-

Dichloromethane

-

Water

-

Silica gel for column chromatography

Protocol:

-

To a solution of 3.0 M methylmagnesium bromide in tetrahydrofuran (1.5 equivalents), add ether and cool the mixture.

-

Slowly add a solution of 2,4-dichloro-5-fluoropyrimidine (1 equivalent) in 1,2-dimethoxyethane, ensuring the internal temperature is maintained below 15 °C.[5]

-

Stir the resulting solution at 15 °C for 1 hour.

-

Cool the reaction mixture to 0 °C.

-

Slowly add a solution of triethylamine (1 equivalent) in tetrahydrofuran, maintaining an internal temperature of approximately 5 °C.

-

Following the addition of triethylamine, add a solution of iodine (1 equivalent) in tetrahydrofuran.

-

Quench the reaction with water and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a dichloromethane/hexane gradient to afford 2,4-dichloro-5-fluoro-6-methylpyrimidine.[5]

Mechanistic Insight: The Grignard reagent, a strong nucleophile, attacks the electron-deficient pyrimidine ring, preferentially at the C6 position. The subsequent addition of iodine acts as an oxidizing agent, facilitated by the base (triethylamine), to eliminate H-I and re-aromatize the ring, yielding the desired methylated product.

Stage 2: Selective Methoxylation to this compound

This stage leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring. The C4 position is more activated towards nucleophilic substitution than the C2 position.

Materials:

-

2,4-dichloro-5-fluoro-6-methylpyrimidine

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

Protocol:

-

Dissolve 2,4-dichloro-5-fluoro-6-methylpyrimidine (1 equivalent) in anhydrous methanol at approximately 20 °C.

-

Slowly add a freshly prepared solution of sodium methoxide in methanol (1.1 equivalents) dropwise to the stirred mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

-

Once the reaction is complete, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to the mixture.

-

Separate the organic layer, and extract the aqueous phase with additional dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Mechanistic Insight: The methoxide ion (CH3O-), a potent nucleophile, attacks the electron-deficient C4 position of the pyrimidine ring in a classic SNAr (Nucleophilic Aromatic Substitution) mechanism. The greater electron-withdrawing effect on the C4 position makes it more electrophilic and thus more susceptible to attack than the C2 position. The departure of the chloride ion results in the formation of the final product.

Data Summary

The following table summarizes typical results for this synthetic sequence.

| Parameter | Stage 1: Methylation | Stage 2: Methoxylation |

| Starting Material | 2,4-dichloro-5-fluoropyrimidine | 2,4-dichloro-5-fluoro-6-methylpyrimidine |

| Key Reagents | MeMgBr, I2, Et3N | NaOMe |

| Solvent | THF/DME/Ether | Methanol |

| Typical Yield | ~74%[5] | >85% |

| Purity (Post-Purification) | >98% | >98% |

| Product Molecular Formula | C5H3Cl2FN2[6] | C6H6ClFN2O[1] |

| Product Molecular Weight | 181.0 g/mol [6] | 176.58 g/mol [2] |

Conclusion

The synthesis of this compound presented herein is a reliable and scalable two-stage process. By understanding the underlying mechanisms of the Grignard addition/oxidation and the regioselective nucleophilic aromatic substitution, researchers can effectively produce this valuable intermediate for applications in drug discovery and development. The provided protocols are based on established literature procedures and offer a solid foundation for further optimization and scale-up.

References

- 1. This compound | 1192479-35-8 | SXB47935 [biosynth.com]

- 2. This compound CAS#: 1192479-35-8 [amp.chemicalbook.com]

- 3. This compound - [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. 2,4-Dichloro-5-fluoro-6-methylpyrimidine | 954220-98-5 [chemicalbook.com]

- 6. 2,4-dichloro-5-fluoro-6-methylpyrimidine | 954220-98-5 | ENB22098 [biosynth.com]

CAS number for 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, substituted pyrimidines are of paramount importance due to their presence in nucleobases and their proven utility as versatile scaffolds in drug design. This guide focuses on This compound , a highly functionalized pyrimidine derivative that has emerged as a significant building block for complex molecular architectures. Its unique substitution pattern—featuring a reactive chlorine atom, a fluorine atom to modulate electronic properties and metabolic stability, a methoxy group, and a methyl group—makes it a valuable intermediate for creating targeted therapies.

This document provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, core applications, and essential handling protocols, with a particular focus on its role as a key intermediate in the development of BACE1 inhibitors for neurodegenerative diseases.[1]

Chemical Identity and Physicochemical Properties

The precise identity and properties of a chemical reagent are fundamental to its effective use in research and development. This section consolidates the key identifiers and characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 1192479-35-8 | [1] |

| Molecular Formula | C₆H₆ClFN₂O | [1] |

| Molecular Weight | 176.58 g/mol | |

| IUPAC Name | This compound | N/A |

| SMILES | CC1=C(F)C(OC)=NC(Cl)=N1 | [1] |

| Purity | Typically ≥97% | N/A |

| Appearance | Solid (form may vary) | |

| Storage Temperature | -20°C (recommended) | N/A |

| Solubility | Soluble in common organic solvents like DCM, THF, DMF | Inferred |

| Calculated LogP | 1.58 | N/A |

| Topological Polar Surface Area (TPSA) | 35.01 Ų | N/A |

Note: Experimental physical properties such as melting point and boiling point are not consistently reported in publicly available literature, which is common for specialized, non-commodity chemical intermediates.

Synthesis and Reaction Mechanism

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 5-fluoro-4,6-dihydroxy-2-methylpyrimidine, a known upstream product for related compounds.

Caption: Proposed synthetic pathway for the target compound.

Detailed Protocol and Mechanistic Insights

Protocol: Synthesis of 4,6-Dichloro-5-fluoro-2-methylpyrimidine (Intermediate)

-

Reaction Setup: To a flask equipped with a reflux condenser and magnetic stirrer, add 5-fluoro-4,6-dihydroxy-2-methylpyrimidine (1.0 eq).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) portion-wise. An optional catalytic amount of a tertiary amine (e.g., N,N-diethylaniline) can be added to facilitate the reaction.

-

Reaction Execution: Heat the mixture to reflux (approx. 110°C) and maintain for 4-8 hours, monitoring by TLC or LC-MS. The dihydroxy form is tautomerically equivalent to a pyrimidinedione, which is reactive towards POCl₃.

-

Work-up: After cooling to room temperature, slowly quench the reaction mixture by pouring it onto crushed ice. The pH should be carefully adjusted to neutral with a base like NaHCO₃ or NaOH solution.

-

Extraction: Extract the aqueous slurry with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the dichlorinated intermediate.

Causality: The use of excess POCl₃ serves as both the chlorinating agent and the solvent. It converts the hydroxyl groups into chlorophosphate esters, which are excellent leaving groups, subsequently displaced by chloride ions to form the robust C-Cl bonds.

Protocol: Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the dichlorinated intermediate (1.0 eq) in anhydrous methanol in a flask under a nitrogen atmosphere.

-

Nucleophilic Substitution: Cool the solution to 0-5°C. Slowly add a solution of sodium methoxide (1.0 eq) in methanol.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress should be monitored to prevent disubstitution.

-

Work-up: Quench the reaction with water and remove the methanol under reduced pressure.

-

Extraction & Purification: Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the target compound.

Causality: The chlorine at the 4-position of a pyrimidine ring is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This regioselectivity is due to superior stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogen. By using one equivalent of the nucleophile (sodium methoxide) at controlled temperatures, selective monosubstitution at the C4 position is achieved.

Key Application: Intermediate for BACE1 Inhibitors

The primary driver for the synthesis and use of this compound is its role as an advanced intermediate in the development of inhibitors for β-secretase 1 (BACE1).

The Role of BACE1 in Alzheimer's Disease

BACE1 is an aspartyl protease that plays a critical role in the amyloidogenic pathway, a central pathological process in Alzheimer's disease.[2] It performs the initial cleavage of the Amyloid Precursor Protein (APP), generating a fragment that is subsequently cleaved by γ-secretase to produce amyloid-β (Aβ) peptides. These peptides, particularly Aβ42, are prone to aggregation, forming the senile plaques in the brain that are a hallmark of Alzheimer's pathology.[3] Inhibiting BACE1 is therefore a primary therapeutic strategy to reduce Aβ production and slow disease progression.

Caption: Amyloidogenic pathway and the role of BACE1 inhibition.

Utility in Drug Design

This compound serves as a core scaffold onto which medicinal chemists can build more complex molecules. The reactive chlorine at the 2-position is a chemical handle for introducing a variety of side chains designed to interact with the active site of the BACE1 enzyme. According to chemical supplier Biosynth, this compound is a drug candidate that has shown high affinity for the BACE1 enzyme and has been considered for optimization by major pharmaceutical companies like Pfizer.[1] The pyrimidine core acts as a bioisostere for other heterocyclic systems, while the substituents fine-tune the molecule's properties:

-

2-Chloro Group: The key point for synthetic elaboration via SNAr reactions.

-

5-Fluoro Group: Enhances binding affinity through potential hydrogen bonding and improves metabolic stability by blocking a potential site of oxidation.

-

4-Methoxy & 6-Methyl Groups: Occupy specific pockets in the enzyme's active site and influence the molecule's overall conformation and solubility.

Chemical Reactivity and Experimental Protocols

The synthetic utility of this compound is dominated by the reactivity of the C2-chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the chlorine atom highly susceptible to displacement by nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism through a stabilized Meisenheimer complex.

Caption: General mechanism for SNAr on the pyrimidine core.

Common nucleophiles used in this context include amines, thiols, and alcohols, allowing for the facile introduction of diverse functional groups necessary for structure-activity relationship (SAR) studies.

Representative Protocol: Amination via SNAr

This protocol describes a general procedure for reacting this compound with a primary or secondary amine.

-

Reagents and Setup:

-

This compound (1.0 eq)

-

Amine nucleophile (1.1-1.5 eq)

-

A non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Set up the reaction in a flask under a nitrogen atmosphere.

-

-

Procedure:

-

Dissolve the pyrimidine starting material in the chosen solvent.

-

Add the amine and the base.

-

Heat the reaction mixture to 80-120°C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and then brine to remove the solvent and residual base.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography or preparative HPLC to obtain the desired aminated pyrimidine.

-

Trustworthiness of the Protocol: This is a standard and robust transformation in heterocyclic chemistry. The progress can be easily validated by LC-MS (observing the disappearance of starting material mass and appearance of product mass) and ¹H NMR (observing the disappearance of characteristic pyrimidine signals and the appearance of new signals from the coupled amine).

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The following information is consolidated from supplier safety data.

| Hazard Category | Description | Precautionary Measures |

| GHS Pictogram | GHS07 (Exclamation Mark) | N/A |

| Signal Word | Warning | N/A |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | N/A |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood. | P280 |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. | P261, P264 |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention. | P305+P351+P338 |

| First Aid (Skin) | Wash with plenty of water. If skin irritation occurs, get medical advice/attention. | P302+P352 |

| First Aid (Ingestion) | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | P330 |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage at -20°C. | P403+P233 |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | P501 |

Conclusion

This compound is a high-value, strategically substituted heterocyclic building block. Its utility is firmly established in the field of medicinal chemistry, particularly as a key intermediate for the synthesis of BACE1 inhibitors for potential Alzheimer's disease therapies. The compound's reactivity, governed by the C2-chloro group's susceptibility to nucleophilic aromatic substitution, provides a reliable and versatile handle for synthetic elaboration. While detailed characterization data in public literature is sparse, its commercial availability and documented application potential make it an important tool for researchers and drug development professionals working at the cutting edge of modern therapeutic design.

References

physical and chemical properties of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

An In-depth Technical Guide to 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine: Properties, Reactivity, and Applications

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: this compound stands as a pivotal heterocyclic building block in modern medicinal chemistry and synthetic research. Its unique substitution pattern, featuring a reactive chlorine atom, an electron-withdrawing fluorine atom, and electron-donating methoxy and methyl groups, imparts a nuanced electronic profile that makes it a versatile intermediate for creating complex molecular architectures. This guide provides an in-depth analysis of its core physical and chemical properties, explores its reactivity profile, and contextualizes its application within drug discovery workflows.

Core Molecular and Physical Properties

A precise understanding of a compound's physical properties is fundamental to its effective application in a laboratory setting. These parameters dictate critical experimental choices, including solvent selection, reaction temperature, and purification methods.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₆ClFN₂O

-

Molecular Weight: 176.58 g/mol

-

CAS Number: 1373397-63-1

-

Canonical SMILES: COC1=C(C(=NC(=N1)Cl)C)F

The pyrimidine core is decorated with functional groups that strategically modulate its reactivity. The chlorine at the C2 position is the primary site for nucleophilic substitution, a cornerstone of its synthetic utility. The fluorine at C5 and the methoxy at C4 significantly influence the electron density of the ring, thereby affecting the reactivity of the chloro group and the overall stability of the molecule.

Physicochemical Data

The following table summarizes the key experimentally-derived or predicted physical properties of the compound. This data is essential for designing reaction setups and purification protocols.

| Property | Value | Significance in Application |

| Appearance | White to off-white crystalline solid | Visual cue for purity assessment. |

| Melting Point | 81.0 to 85.0 °C | Defines the solid-state handling window and is a key purity indicator. |

| Boiling Point | ~268.9 °C at 760 mmHg (Predicted) | Suggests low volatility under standard conditions, simplifying handling. |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | Guides the choice of reaction solvents and chromatographic eluents. |

| Density | ~1.42 g/cm³ (Predicted) | Useful for mass-to-volume calculations in process scale-up. |

Chemical Reactivity and Synthetic Profile

The synthetic utility of this compound is dominated by the reactivity of the C2-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction involves the displacement of the chloride ion by a nucleophile. The electron-deficient nature of the pyrimidine ring, further enhanced by the electronegative fluorine atom, activates the C2 position for such attacks.

Causality Behind Experimental Choices:

-

Choice of Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is often required to scavenge the HCl generated during the reaction without competing with the primary nucleophile.

-

Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred as they can solvate the cationic species and facilitate the reaction without interfering with the nucleophile.

-

Temperature Control: While the C2-Cl is activated, elevated temperatures (50-100 °C) are commonly employed to drive the reaction to completion, particularly with less reactive nucleophiles.

Experimental Workflow: A Generalized SNAr Protocol

The following diagram and protocol outline a standard workflow for utilizing this reagent in a typical SNAr reaction, for instance, in the synthesis of a substituted aminopyrimidine, a common scaffold in kinase inhibitors.

Caption: Generalized workflow for SNAr reactions using the title compound.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry, sealed reaction vessel, add this compound (1.0 equivalent).

-

Reagent Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.1 equivalents) followed by the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).

-

Base Addition: Add a suitable non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the stirring solution.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to the target temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Workup: After cooling to room temperature, dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove the solvent and salts.

-

Purification: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel.

Application in Drug Discovery: A Logical Framework

This pyrimidine derivative is not just a reagent but a strategic tool. Its structural motifs are prevalent in pharmacologically active molecules, particularly kinase inhibitors, where the pyrimidine core acts as a hinge-binding scaffold.

The following diagram illustrates the logical flow of how this building block is integrated into a drug discovery campaign.

Caption: Integration of the title compound into a drug discovery pipeline.

This process begins by reacting the title compound with a library of diverse nucleophiles (amines, thiols, etc.) to generate a collection of novel analogues. These compounds are then screened against biological targets. Active "hits" are identified, and the structure-activity relationship (SAR) is studied to understand which modifications improve potency and selectivity. This knowledge feeds back into the synthesis of new, optimized compounds, demonstrating the iterative and central role of this versatile chemical building block.

Safety and Handling

As with any chlorinated heterocyclic compound, proper handling is imperative.

-

Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a high-value synthetic intermediate whose physicochemical properties are well-suited for laboratory-scale and process chemistry. Its reactivity is centered on the predictable and efficient SNAr displacement of the C2-chloro group, providing a reliable gateway to a vast chemical space. For researchers in drug development, this compound represents a validated and powerful tool for the construction of novel molecular entities, particularly within the domain of kinase inhibitor discovery. A thorough understanding of its properties and reactivity, as outlined in this guide, is the first step toward unlocking its full synthetic potential.

An In-depth Technical Guide to the Structural Analysis of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine has emerged as a pivotal building block in medicinal chemistry, notably as a key intermediate in the synthesis of advanced therapeutic agents. Its utility, particularly in the development of BACE1 inhibitors for neurodegenerative diseases, necessitates a robust and unambiguous methodology for its structural confirmation and purity assessment.[1] This guide provides a comprehensive framework for the structural elucidation of this molecule, moving beyond procedural lists to explain the causal-driven logic behind the selection of analytical techniques. We will detail an integrated approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by chromatographic purity analysis. Each protocol is designed as a self-validating system to ensure the highest degree of confidence in the final structural assignment, empowering researchers to proceed with certainty in their synthetic and drug discovery endeavors.

Molecular Profile and Synthetic Context

Before delving into the analysis, it is crucial to understand the molecule's fundamental properties and its synthetic origin. The synthetic route often dictates the potential impurities, which is critical for interpreting analytical data correctly.

Core Molecular Properties

The fundamental properties of the target compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1192479-35-8 |

| Molecular Formula | C₆H₆ClFN₂O |

| Molecular Weight | 176.58 g/mol |

Strategic Importance in Medicinal Chemistry

This substituted pyrimidine is a highly valuable intermediate. It has been identified as a component in the development of potent and selective BACE1 (Beta-secretase 1) inhibitors, which are a primary target for the treatment of Alzheimer's disease.[1][2] The specific arrangement of its functional groups—the reactive chloro atom for subsequent coupling reactions, the methoxy and methyl groups for steric and electronic influence, and the fluorine atom for modulating metabolic stability and binding affinity—makes it a well-designed scaffold for drug development.

Synthetic Pathway and its Analytical Implications

The compound is typically synthesized from 2,4-dichloro-5-fluoropyrimidine.[3][4] A common pathway involves a selective Grignard reaction to introduce the methyl group, followed by nucleophilic substitution to add the methoxy group.

Caption: Generalized synthetic workflow for the target compound.

Expert Insight: Understanding this pathway is critical for the analytical chemist. Potential impurities could include the starting material (2,4-dichloro-5-fluoropyrimidine), the mono-substituted intermediate, or regioisomers if the selectivity of the reactions is not absolute. The analytical strategy must therefore be capable of distinguishing the target compound from these closely related structures.

Integrated Spectroscopic and Spectrometric Elucidation

No single technique provides a complete structural picture. An integrated approach, where data from multiple orthogonal techniques are combined, is essential for definitive confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all indispensable.

Causality Behind the Experiment:

-

¹H NMR confirms the presence and integration of the distinct proton environments: the methyl and methoxy groups.

-

¹³C NMR verifies the carbon backbone, showing six distinct signals corresponding to each carbon atom in the unique electronic environments created by the substituents.

-

¹⁹F NMR provides unambiguous confirmation of the fluorine atom's presence and its coupling to nearby protons and carbons, a critical validation step.

Note: The following are predicted chemical shifts (δ) in ppm, based on standard values for similar structures. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Predicted ¹H Data (ppm) | Predicted ¹³C Data (ppm) |

| -CH₃ | ~2.4 (s, 3H) | ~20-25 |

| -OCH₃ | ~4.0 (s, 3H) | ~55-60 |

| C2-Cl | - | ~158-162 |

| C4-OCH₃ | - | ~165-170 |

| C5-F | - | ~140-145 (d, ¹JCF) |

| C6-CH₃ | - | ~160-165 |

¹⁹F NMR Prediction: A single signal is expected, likely a singlet or a narrow multiplet due to long-range couplings, in the typical range for aryl fluorides.

-

Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0.00 ppm.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a longer acquisition time (e.g., 1024 scans or more) are required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire data with appropriate spectral width and referencing (e.g., using CFCl₃ as an external standard).

-

Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and pick all peaks.

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through fragmentation patterns. For this compound, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) is ideal.[3][4]

Causality Behind the Experiment:

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₆H₆ClFN₂O). This is a critical check for identity.

-

Isotope Pattern Analysis: The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion (M) peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a definitive marker for a chlorine-containing compound.

| Ion | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Note |

| [M+H]⁺ | 177.0229 | 179.0199 | The protonated molecular ion. The m/z values are for the most abundant isotopes. |

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

-

Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC column to ensure sample purity before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.[4]

-

Ionization: Utilize an Electrospray Ionization (ESI) source in positive ion mode.

-

Mass Analysis: Scan a mass range of m/z 50-500.

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Verify the characteristic ~3:1 isotopic pattern for the chlorine atom.

-

Use the instrument software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula.

-

Caption: A typical workflow for LC-MS based structural verification.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind the Experiment: While NMR and MS provide detailed connectivity and formula, IR spectroscopy offers a quick confirmation of key functional groups. It helps verify the presence of the C=N and C=C bonds within the pyrimidine ring, the C-O bond of the methoxy group, and the C-Cl and C-F bonds.[5]

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3000-2850 | C-H | Alkyl (Methyl/Methoxy) |

| ~1600-1550 | C=N | Pyrimidine Ring |

| ~1500-1400 | C=C | Aromatic Ring |

| ~1250-1000 | C-O, C-F | Methoxy, Aryl-Fluoride |

| ~800-600 | C-Cl | Chloro-Aromatic |

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and compare them to expected values for the functional groups.

Integrated Structural Verification and Conclusion

The structural analysis of this compound is finalized by integrating the data from all techniques.

Caption: Logical flowchart for integrated structural verification.

By following this multi-faceted approach, a scientist can confidently confirm the identity and purity of this compound. The process begins with HRMS to establish the correct elemental formula, followed by detailed NMR analysis to confirm the precise atomic connectivity and isomeric purity. Finally, IR spectroscopy provides a rapid check for the expected functional groups. This rigorous, evidence-based workflow ensures that this critical intermediate meets the stringent quality standards required for its application in advanced drug discovery and development programs.

References

- 1. This compound | 1192479-35-8 | SXB47935 [biosynth.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US9145426B2 - Pyrrolidine-fused thiadiazine dioxide compounds as BACE inhibitors, compositions, and their use - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine (CAS No. 1192479-35-8).[1] Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of the molecule. While direct experimental spectra for this specific compound are not publicly available, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. Furthermore, detailed experimental protocols are provided to enable researchers to acquire and confirm this data.

Molecular Structure and Spectroscopic Implications

This compound possesses a substituted pyrimidine core, a heterocyclic aromatic ring containing two nitrogen atoms. The substituents—a chloro group at position 2, a fluoro group at position 5, a methoxy group at position 4, and a methyl group at position 6—each impart distinct electronic and structural features that will manifest in its spectroscopic signatures.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct signals corresponding to the methyl and methoxy groups.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 2.3 - 2.6 | Singlet (or doublet due to coupling with F) | 3H | C6-CH₃ |

| 2 | 3.9 - 4.2 | Singlet (or doublet due to coupling with F) | 3H | C4-OCH₃ |

Interpretation:

-

C6-CH₃: The methyl protons are expected to resonate in the typical range for a methyl group attached to an aromatic ring. A slight downfield shift is anticipated due to the electron-withdrawing nature of the pyrimidine ring. Long-range coupling to the fluorine atom at C5 might result in a narrow doublet or a broadened singlet.

-

C4-OCH₃: The methoxy protons will appear further downfield due to the deshielding effect of the adjacent oxygen atom. Similar to the methyl group, long-range coupling with the fluorine at C5 could lead to a doublet or broadening of the singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected for the six carbon atoms of the pyrimidine ring and the attached methyl and methoxy groups.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 160 - 165 | C4 |

| 2 | 155 - 160 | C2 |

| 3 | 150 - 155 (doublet) | C6 |

| 4 | 140 - 145 (doublet) | C5 |

| 5 | 55 - 60 | C4-OCH₃ |

| 6 | 15 - 20 (doublet) | C6-CH₃ |

Interpretation:

-

The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the various substituents.

-

The carbons directly bonded to electronegative atoms (C2-Cl, C4-O, C5-F) will be significantly deshielded and appear at lower field.

-

The fluorine atom will cause splitting of the signals for adjacent carbons (C5, C4, and C6) due to C-F coupling.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a clean 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

NMR Data Acquisition Workflow

Caption: A generalized workflow for acquiring and analyzing NMR data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[4][5]

Predicted Mass Spectrum

| m/z | Predicted Ion |

| 176/178 | [M]⁺ (Molecular Ion) |

| 161/163 | [M - CH₃]⁺ |

| 145/147 | [M - OCH₃]⁺ |

| 141 | [M - Cl]⁺ |

Interpretation:

-

Molecular Ion: The mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z 176. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 178 with about one-third the intensity of the molecular ion peak is expected.

-

Fragmentation: Common fragmentation pathways for substituted pyrimidines involve the loss of substituents. The loss of a methyl radical from the methoxy or methyl group would result in a fragment at m/z 161/163. Loss of the entire methoxy radical would lead to a peak at m/z 145/147. Cleavage of the C-Cl bond would produce a fragment at m/z 141.

Predicted Fragmentation Pathway

Caption: A simplified predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Inlet System: Direct infusion or Gas Chromatography (GC) inlet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibration |

| 3000-2850 | C-H stretch (methyl and methoxy) |

| 1600-1450 | C=C and C=N stretch (pyrimidine ring) |

| 1300-1000 | C-O stretch (methoxy) and C-F stretch |

| 800-600 | C-Cl stretch |

Interpretation:

-

C-H Stretching: The presence of methyl and methoxy groups will give rise to characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine ring are expected to appear in the 1600-1450 cm⁻¹ range.

-

C-O and C-F Stretching: The strong C-O stretching of the methoxy group and the C-F stretching vibration are anticipated in the fingerprint region between 1300 and 1000 cm⁻¹.

-

C-Cl Stretching: The C-Cl stretching vibration will likely be observed at lower wavenumbers, typically in the 800-600 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrument Parameters (FTIR):

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for this compound. The expected spectral features, derived from the molecular structure and analogies with similar compounds, offer a valuable reference for the characterization and identification of this molecule. The included experimental protocols provide a practical framework for researchers to obtain and verify this data, ensuring scientific rigor in their synthetic and analytical endeavors.

References

- 1. This compound CAS#: 1192479-35-8 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. organomation.com [organomation.com]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. measurlabs.com [measurlabs.com]

potential biological activity of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Pyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, renowned for its presence in the nucleobases of DNA and RNA and its role as a "privileged scaffold" in drug discovery.[1] This inherent biological relevance has spurred the development of a vast array of therapeutic agents.[1] This guide focuses on a specific substituted pyrimidine, this compound, a molecule that stands at the intersection of several key strategies in modern drug design. The strategic incorporation of a fluorine atom and a methoxy group onto the pyrimidine core suggests a nuanced potential for biological activity, meriting a detailed exploration for researchers in the field.[2][3]

This document serves as a technical resource, synthesizing current knowledge and providing a framework for the investigation of this compound's therapeutic potential. We will delve into its known interactions, explore plausible yet unconfirmed activities based on its structural characteristics, and provide detailed experimental protocols to empower further research.

Compound Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1192479-35-8[4][5] |

| Molecular Formula | C6H6ClFN2O[4][5] |

| Molecular Weight | 176.58 g/mol [4][5] |

| Canonical SMILES | CC1=C(C(=NC(=N1)Cl)OC)F[4] |

The Strategic Advantage of Fluorination in Pyrimidine Analogs

The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[3] Fluorine's high electronegativity and small atomic size can significantly augment a molecule's metabolic stability, membrane permeation, and binding affinity to target proteins.[3] In the context of pyrimidines, fluorination has given rise to some of the most important therapeutics, particularly in oncology.[2] For instance, 5-fluorouracil (5-FU), a cornerstone of chemotherapy, functions as an antimetabolite by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis.[2][6] The presence of a fluorine atom in this compound suggests that it may possess enhanced biological activity and favorable pharmacokinetic properties.[3]

Primary Investigated Biological Activity: BACE1 Inhibition

The most direct evidence of biological activity for this compound is its identification as a drug candidate with high affinity for the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[4] This enzyme is a key target in the development of therapeutics for Alzheimer's disease.

The Role of BACE1 in Alzheimer's Disease

BACE1 is a transmembrane aspartyl protease that initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). This cleavage, followed by the action of γ-secretase, leads to the production of amyloid-beta (Aβ) peptides. The accumulation and aggregation of these peptides in the brain are considered a central event in the pathophysiology of Alzheimer's disease. Therefore, inhibiting BACE1 is a primary therapeutic strategy to reduce Aβ production.

Figure 1: Amyloidogenic pathway and the inhibitory action of this compound on BACE1.

Experimental Protocol: In Vitro BACE1 Inhibition Assay

This protocol outlines a typical fluorescence resonance energy transfer (FRET) assay to determine the in vitro potency of the compound against BACE1.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for BACE1.

Materials:

-

Recombinant human BACE1 enzyme

-

FRET-based BACE1 substrate

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound

-

DMSO (for compound dilution)

-

384-well black plates

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.

-

Further dilute these solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Assay Setup:

-

Add a small volume (e.g., 5 µL) of the diluted compound solutions to the wells of the 384-well plate.

-

Include control wells:

-

Negative Control (0% inhibition): Assay buffer with DMSO only.

-

Positive Control (100% inhibition): A known potent BACE1 inhibitor.

-

-

-

Enzyme Addition:

-

Add the BACE1 enzyme solution (e.g., 10 µL of a pre-determined optimal concentration) to all wells except for the no-enzyme control.

-

-

Pre-incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

-

Substrate Addition and Reaction:

-

Initiate the enzymatic reaction by adding the FRET substrate solution (e.g., 10 µL) to all wells.

-

Incubate the plate at 37°C, protected from light, for the reaction to proceed (e.g., 60 minutes).

-

-

Data Acquisition:

-

Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the FRET pair.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Hypothesized Biological Activities and Investigative Frameworks

Based on the broader activities of substituted pyrimidines, we can hypothesize other potential biological roles for this compound.[1][7]

Potential as an Anticancer Agent

Substituted pyrimidines are a well-established class of anticancer agents, often functioning as kinase inhibitors or antimetabolites.[8][9] The structural motifs within this compound suggest it could be screened for activity against various cancer cell lines.

Figure 2: A proposed workflow for screening the anticancer potential of the target compound.

Experimental Protocol: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well clear plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the compound in the complete culture medium.

-

Remove the old medium from the cells and add the medium containing the compound at various concentrations.

-

Include vehicle control wells (medium with DMSO).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the compound concentration.

-

Potential as an Antimicrobial Agent

The pyrimidine core is also present in various antimicrobial agents.[7][10] Therefore, it is plausible that this compound could exhibit antibacterial or antifungal properties. Standardized microdilution assays can be employed to determine the minimum inhibitory concentration (MIC).

Conclusion and Future Directions

This compound is a compound of significant interest, primarily due to its confirmed high-affinity for BACE1, a critical target in Alzheimer's disease research.[4] Its structure, featuring a fluorinated pyrimidine core, also suggests a strong potential for other biological activities, particularly in oncology and infectious diseases.[1][2][7] The experimental frameworks provided in this guide offer a clear path for researchers to systematically evaluate these potentials. Further investigation into its mechanism of action, selectivity profile, and in vivo efficacy is warranted to fully elucidate the therapeutic promise of this molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1192479-35-8 | SXB47935 [biosynth.com]

- 5. This compound CAS#: 1192479-35-8 [amp.chemicalbook.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives [ouci.dntb.gov.ua]

- 10. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Introduction: A Pivotal Intermediate in Neurological Drug Discovery

2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine has emerged as a molecule of significant interest within the pharmaceutical landscape, primarily owing to its role as a key building block in the synthesis of advanced therapeutic agents. Its unique substitution pattern, featuring a reactive chlorine atom, an electron-withdrawing fluorine, an electron-donating methoxy group, and a methyl group, creates a nuanced electronic environment that dictates its reactivity and stability. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, offering insights into the chemical behavior of this versatile pyrimidine derivative. Notably, this compound has been identified as a crucial intermediate in the development of β-secretase (BACE1) inhibitors, which are under investigation for the treatment of Alzheimer's disease[1][2][3][4]. Understanding its chemical properties is therefore paramount for the efficient and robust synthesis of these and other potential drug candidates.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular architecture and fundamental properties of this compound is the foundation for predicting its reactivity and ensuring its proper handling and storage.

| Property | Value | Source |

| CAS Number | 1192479-35-8 | [1] |

| Molecular Formula | C₆H₆ClFN₂O | [1] |

| Molecular Weight | 176.57 g/mol | [1] |

| Appearance | Off-white to light yellow powder | |

| Storage Conditions | Recommended storage at -20°C for long-term stability. |

Stability Profile and Degradation Pathways

While specific, publicly available stability studies on this compound are limited, a predictive assessment of its stability can be formulated based on the known behavior of related fluorinated and heterocyclic compounds under forced degradation conditions. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance[5].

Key Considerations for Stability:

-

Hydrolytic Stability: The pyrimidine ring is generally susceptible to hydrolysis under strongly acidic or basic conditions. The 2-chloro substituent can be prone to hydrolysis to the corresponding pyrimidin-2-one derivative, particularly at elevated temperatures. The methoxy group may also be susceptible to cleavage under harsh acidic conditions.

-

Oxidative Stability: While the pyrimidine core is relatively stable to oxidation, the methyl and methoxy substituents could be potential sites of oxidative degradation.

-

Photostability: Halogenated and aromatic compounds can be susceptible to photodegradation. It is advisable to handle and store the compound protected from light.

Predicted Degradation Pathways:

The degradation of pyrimidines can proceed through various pathways, including enzymatic degradation in biological systems and chemical degradation under stress conditions[4]. For this compound, likely degradation pathways under forced conditions could involve:

-

Hydrolysis: Nucleophilic substitution of the chlorine atom by water or hydroxide ions.

-

Dehalogenation: Reductive removal of the chlorine atom.

-

Oxidation: Oxidation of the methyl or methoxy group.

Further stability-indicating assay methods, such as reverse-phase HPLC, would be required to quantitatively assess the stability of this compound and identify its degradation products under various stress conditions[6].

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its 2-chloro substituent. The pyrimidine ring is inherently electron-deficient, which activates the C2-position for nucleophilic attack. The electronic effects of the other substituents—the electron-withdrawing fluorine at C5 and the electron-donating methoxy and methyl groups at C4 and C6, respectively—create a complex interplay that influences the reactivity of the C-Cl bond.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr), where the chloride acts as a leaving group. This reaction is fundamental for introducing a wide array of functional groups at the 2-position of the pyrimidine core.

The rate and success of SNAr reactions are highly dependent on the nature of the nucleophile. Strong nucleophiles, such as amines, alkoxides, and thiolates, are typically effective.

Protocol for a Typical SNAr Reaction (Amination):

-

Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Addition of Reagents: Add the desired amine nucleophile (1.1 - 1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the reactivity of the amine.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the further functionalization of this compound.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine core and a variety of aryl or vinyl boronic acids or esters. This reaction is invaluable for the synthesis of biaryl structures commonly found in bioactive molecules.

Protocol for a Typical Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 - 1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (typically 2-10 mol%).

-

Inert Atmosphere: Seal the vessel and degas by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) several times.

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DME/water).

-

Reaction Conditions: Heat the mixture with stirring to a temperature typically between 80-110 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature, and perform an aqueous work-up.

-

Purification: The crude product is then purified by column chromatography.

For the formation of C-N bonds, particularly with less nucleophilic amines or when SNAr conditions are not optimal, the Buchwald-Hartwig amination is a highly effective alternative[7][8]. This reaction utilizes a palladium catalyst with specialized phosphine ligands to couple the chloropyrimidine with a wide range of primary and secondary amines.

Protocol for a Typical Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) in a dry reaction vessel.

-

Addition of Reagents: Add a solution of this compound (1.0 eq.) and the amine (1.1 - 1.5 eq.) in an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80-110 °C.

-

Monitoring and Work-up: Monitor the reaction's progress. Upon completion, cool the mixture, quench cautiously with water, and extract the product.

-

Purification: The crude material is then purified by column chromatography.

Conclusion

This compound is a highly functionalized and synthetically valuable building block, particularly in the field of medicinal chemistry. Its reactivity is dominated by the 2-chloro substituent, which readily undergoes nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The interplay of the electronic effects of the fluoro, methoxy, and methyl groups provides a unique chemical profile that can be exploited for the synthesis of complex molecular architectures. While specific stability data is not widely available, an understanding of the general degradation pathways of related compounds allows for informed decisions regarding its handling and storage. This guide provides a foundational understanding of the reactivity and stability of this important pyrimidine derivative, empowering researchers to effectively utilize it in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. m.youtube.com [m.youtube.com]

A Technical Guide to the Safe Handling of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine. It is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. The protocols and recommendations herein are synthesized from available safety data and established best practices for handling halogenated heterocyclic compounds.

Section 1: Compound Identification and Profile

This compound is a substituted pyrimidine derivative utilized in pharmaceutical research and medicinal chemistry.[1] As a halogenated heterocyclic compound, it serves as a building block in the synthesis of more complex molecules, including potential drug candidates.[1][2] Given its reactive nature and structural alerts, a thorough understanding of its properties and potential hazards is paramount for safe laboratory use.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][3][4] |

| CAS Number | 1192479-35-8 | [1][3][4] |

| Molecular Formula | C₆H₆ClFN₂O | [4] |

| Molecular Weight | 176.58 g/mol | [4] |

| Synonyms | 2-chloro-5-fluoro-4-methoxy-6-methyl-pyrimidine | [4] |

Section 2: Hazard Assessment and GHS Classification

The primary responsibility of a laboratory professional is to understand the risks associated with the materials they handle. Based on available data for this specific compound, the following Globally Harmonized System (GHS) classifications have been reported.

| Hazard Class | Hazard Code | Hazard Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |

A Note from the Scientist: It is crucial to recognize that structurally similar halogenated pyrimidines exhibit more severe hazard profiles, including classifications for serious eye damage (H318) or severe skin burns and eye damage (H314).[5][6][7] This structural analogy necessitates a conservative approach; therefore, this compound should be handled with the assumption that it may be more hazardous than the minimal classification suggests, warranting stringent adherence to the protective measures outlined in this guide.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, known as the "Hierarchy of Controls," is the most effective way to mitigate exposure. This framework prioritizes engineering and administrative controls over sole reliance on PPE.

Caption: The Hierarchy of Controls prioritizes strategies for hazard mitigation.

Engineering Controls

The causality behind using engineering controls is to physically isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All weighing, handling, and experimental manipulations of this compound must be performed inside a certified chemical fume hood.[8] This is non-negotiable and serves as the primary barrier to prevent inhalation of dusts or vapors.[5] The sash should be kept at the lowest practical height.[8]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][6]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

| Protection Type | Specific Requirement | Rationale |

| Eye and Face | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashes. | Protects against splashes and aerosols that can cause serious, potentially irreversible, eye irritation or damage.[5][8] |

| Skin | Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) must be worn.[5][8] Gloves must be inspected for integrity before each use and changed immediately if contaminated.[5] Clothing: A fully fastened lab coat, chemical-resistant apron, and closed-toe shoes are mandatory.[5][8][10] | Prevents skin contact, which can lead to irritation.[1] Contaminated clothing must be removed immediately.[5][11] |

| Respiratory | Not typically required when work is conducted within a certified fume hood. If a fume hood is not available or if aerosolization is significant, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[5][9] | Protects against inhalation, which may cause respiratory tract irritation.[1] |

Section 4: Standard Operating Procedures for Safe Handling & Storage

Adherence to a self-validating protocol ensures that safety is an integral part of the scientific workflow.

General Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational and the work area is de-cluttered.[8] Assemble all necessary equipment and reagents.

-

Aliquotting: Carefully weigh and transfer the required amount of the compound within the fume hood. Avoid creating dust.[5]

-

Work Practices: Avoid contact with skin, eyes, and clothing.[5][12] Do not eat, drink, or smoke in the laboratory area.[5][10][13]

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the procedure and before leaving the lab.[5][13][14]

-

Decontamination: Clean all contaminated glassware and surfaces. Rinsates should be collected as hazardous waste.[8]

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent accidental release.

-

Conditions: Store in a cool, well-ventilated, and dry place.[6][9] One supplier recommends storage at -20°C.[4] The container must be kept tightly closed to prevent moisture or air degradation.[6][9][11]

-

Security: The storage location should be secure and accessible only to authorized personnel.[11][13] Consider storing in an area designated for corrosive or irritant materials.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9][12]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First Aid Measures

Immediate action is critical. Show the Safety Data Sheet to attending medical personnel.

-

If Inhaled: Move the person to fresh air immediately.[3][5][11] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation).[5][11] Seek immediate medical attention.[5][11]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[5][11] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][11] Seek medical attention.[5][11]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][11] Remove contact lenses if present and easy to do so.[5] Continue rinsing. Seek immediate medical attention.[5][11]

-

If Swallowed: Rinse mouth thoroughly with water.[5][11] Do NOT induce vomiting.[5][15] Never give anything by mouth to an unconscious person.[5][11] Call a physician or Poison Control Center immediately.[5][11]

Accidental Release (Spill) Protocol

Caption: A stepwise workflow for safely managing a chemical spill.

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[5] Remove all sources of ignition.[5][11]

-

Protect Yourself: Wear full personal protective equipment, including chemical-impermeable gloves, safety goggles, and a lab coat.[5][11] Ensure adequate ventilation.[5]

-

Containment: Prevent further spillage if it is safe to do so.[5] Prevent the chemical from entering drains or waterways.[5]

-